molecular formula C9H9F4N B13231158 3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine

Cat. No.: B13231158
M. Wt: 207.17 g/mol
InChI Key: NVWWWOSPKHUZLV-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine is a fluorinated organic compound with the molecular formula C9H9F4N. It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies using techniques like NMR and mass spectrometry help elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

3,3,3-trifluoro-1-(2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H9F4N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2

InChI Key

NVWWWOSPKHUZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(F)(F)F)N)F

Origin of Product

United States

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